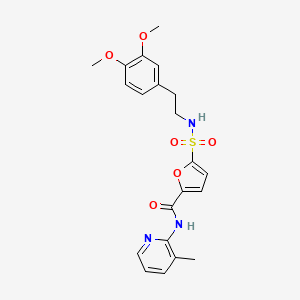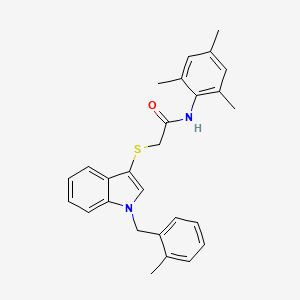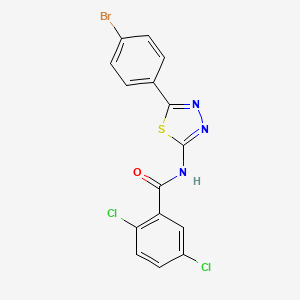![molecular formula C17H22N2O4 B2523635 tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate CAS No. 1420827-12-8](/img/structure/B2523635.png)
tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate” is1S/C17H22N2O4/c1-17(2,3)23-15(20)18-10-8-12(9-11-18)19-13-6-4-5-7-14(13)22-16(19)21/h4-7,12H,8-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Scientific Research Applications
- Antibacterial Agents : Researchers have explored the antibacterial potential of this compound. It has been screened in vitro against both Gram-positive strains (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (including Escherichia coli and Pseudomonas aeruginosa) . Further investigations into its mechanism of action and efficacy could lead to novel antibacterial drugs.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is the HTH-type transcriptional regulator EthR from Mycobacterium tuberculosis . This protein plays a crucial role in the regulation of gene expression in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It is known that the compound interacts with the hth-type transcriptional regulator ethr, potentially altering its function and leading to changes in gene expression within mycobacterium tuberculosis .
Biochemical Pathways
Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate affects the electron transport chain (ETC) in the cell membrane of Mycobacterium tuberculosis . The ETC consists of a series of redox complexes that transfer electrons from electron donors to acceptors, coupling this electron transfer with the transfer of protons across a membrane. This process generates a proton motive force, which is used to produce ATP and perform other essential cellular functions .
Pharmacokinetics
It has been reported that analogs of this compound display substantially improved pharmacokinetic parameters . These improvements may enhance the bioavailability of the compound, increasing its effectiveness.
Result of Action
The result of the action of Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is the potential disruption of the normal functioning of Mycobacterium tuberculosis. By interacting with the HTH-type transcriptional regulator EthR and affecting the ETC, the compound may inhibit the bacterium’s ability to survive and reproduce, particularly under the hypoxic conditions present within infected granulomas .
properties
IUPAC Name |
tert-butyl 4-(1,3-benzoxazol-2-yloxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)19-10-8-12(9-11-19)21-15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNZCNTRAKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
![(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523559.png)
![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)
![5-[(3-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2523562.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2523567.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B2523568.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2523571.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2523573.png)
